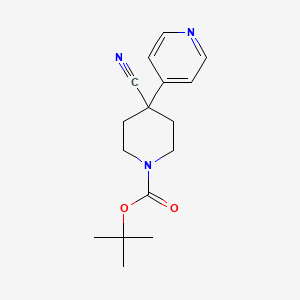
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine
Übersicht
Beschreibung
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Boc-4-cyano-4-(4-pyridinyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a piperidine ring, a cyano group, and a pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| Caco2 | 15.0 |
| PC-3 | 10.0 |
These values indicate that this compound has a promising profile for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes management.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| DPP-4 | 8.5 |
| Aromatase | 5.0 |
These findings suggest that the compound could have dual therapeutic applications in both oncology and metabolic disorders.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Molecular docking studies indicate that the compound binds effectively to the active sites of target enzymes, disrupting their normal function and leading to altered cellular signaling pathways.
Case Studies
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The treatment was well-tolerated, with no severe adverse effects reported.
- Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-6-16(12-17,7-11-19)13-4-8-18-9-5-13/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYWTWQOOWXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














